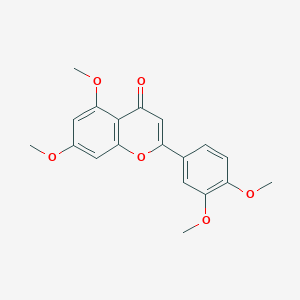

5,7,3',4'-Tetramethoxyflavone

Description

a flavonoid from the East Asian medicinal plant Orthosiphon spicatus; prevents oxidative inactivation of 15-lipoxygenase; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-21-12-8-17(24-4)19-13(20)10-15(25-18(19)9-12)11-5-6-14(22-2)16(7-11)23-3/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXVBVLQKLQNRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80234705 | |

| Record name | 5,7,3',4'-Tetramethylluteolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855-97-0 | |

| Record name | 5,7,3′,4′-Tetramethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=855-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7,3',4'-Tetramethylluteolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000855970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7,3',4'-Tetramethylluteolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,7,3',4'-Tetramethoxyflavone: Natural Sources, Isolation, and Biological Activity

Introduction

5,7,3',4'-Tetramethoxyflavone (TMF), also known as 5,7,3',4'-tetramethyl Luteolin ether, is a polymethoxyflavone (PMF) that has garnered significant interest within the scientific community.[1] PMFs are a class of flavonoids characterized by the presence of multiple methoxy groups on the flavonoid backbone. TMF has been isolated from various natural sources and exhibits a wide range of biological activities, including anti-inflammatory, chondroprotective, and anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the natural sources of TMF, detailed methodologies for its isolation and purification, and an exploration of its known signaling pathways for researchers, scientists, and drug development professionals.

Natural Sources of this compound

This compound is a secondary metabolite found in a variety of plant species. Its presence has been reported in the following plants, among others:

-

Kaempferia parviflora (Black Ginger): This plant is a significant source of TMF, where it is one of the major methoxyflavones present.[3][4]

-

Murraya paniculata (Orange Jasmine) and other Murraya species : TMF has been isolated from the leaves of this plant.[1][3]

-

Citrus Species : Polymethoxyflavones are abundant in citrus fruits, and TMF has been identified in species such as Citrus sinensis (sweet orange) and Citrus reticulata (mandarin orange).[5][6]

-

Boesenbergia rotunda (Chinese Ginger) : This plant is another reported source of TMF.[6][7]

-

Piper porphyrophyllum : TMF has been isolated from this species.[3]

-

Artemisia monosperma : This aromatic shrub has also been identified as a source of TMF.[8]

Isolation and Purification of this compound

The isolation and purification of TMF from its natural sources typically involve solvent extraction followed by chromatographic separation. The moderately polar nature of TMF allows for effective purification using normal-phase and reverse-phase chromatography.[9]

General Experimental Workflow

The general workflow for the isolation and purification of this compound from a plant source is depicted below.

Caption: Figure 1: General Workflow for TMF Isolation.

Detailed Experimental Protocols

1. Extraction from Kaempferia parviflora Rhizomes

This protocol is based on methodologies described for the extraction of methoxyflavones from K. parviflora.

-

Plant Material Preparation : Dried rhizomes of K. parviflora are pulverized into a fine powder.

-

Extraction : The powdered rhizomes are exhaustively extracted with 95% ethanol using a Soxhlet apparatus.[10] Alternatively, maceration with increasing concentrations of ethanol (from 25% to 95% v/v) can be employed, with 95% ethanol yielding the highest content of methoxyflavones.[11]

-

Concentration : The ethanolic extract is filtered and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.[10]

-

Purification :

-

The crude extract is subjected to silica gel column chromatography.

-

The column is eluted with a solvent gradient, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.[9]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of TMF.

-

Fractions containing TMF are pooled and concentrated.

-

Further purification can be achieved by reverse-phase high-performance liquid chromatography (RP-HPLC) or recrystallization to obtain pure this compound.

-

2. Isolation from Artemisia monosperma

This protocol is adapted from the flavonoid isolation from A. monosperma.[8]

-

Plant Material Preparation : Air-dried aerial parts of A. monosperma are used.

-

Initial Extraction : The dried plant material (e.g., 7.0 kg) is first immersed in petroleum ether at room temperature for several days to remove lipids.[8]

-

Methanolic Extraction : The defatted plant material is then extracted with methanol.

-

Purification :

-

The methanolic extract is selected for the isolation of flavonoids.[8]

-

Column chromatography and thin-layer chromatography are used for the separation and isolation of individual flavones.[8]

-

The chemical structures of the isolated compounds are determined using spectroscopic methods such as UV, mass spectrometry, and NMR.[8]

-

Quantitative Data

The yield of this compound and its biological activity can vary depending on the natural source and the extraction method employed. The following table summarizes some of the available quantitative data.

| Natural Source | Extraction/Assay Method | Parameter | Value | Reference |

| Kaempferia parviflora | Ethanolic Extraction | Yield of 5,7-dimethoxyflavone | 2.15 ± 0.64 g/100 g dry rhizomes | [10] |

| Kaempferia parviflora | - | Antiplasmodial activity (IC₅₀) | 4.06 µg/mL | [3] |

| In vitro | MRP1 Inhibition Assay | IC₅₀ | 7.9 µM | [1] |

| In vitro | MRP2 Inhibition Assay | IC₅₀ | >50 µM | [1] |

| In vitro | Anti-melanogenic activity | - | Active | [1] |

| In vivo (Rat model) | Oral administration (50 mg/kg) | Cmax | 0.79 ± 0.30 µg/ml | [3] |

| In vivo (Rat model) | Oral administration (50 mg/kg) | Tmax | 190.34 ± 24.50 min | [3] |

| In vivo (Rat model) | Oral administration (50 mg/kg) | T₁/₂ | 273.76 ± 90.23 min | [3] |

Biological Activity and Signaling Pathways

This compound has been shown to modulate several key signaling pathways, contributing to its diverse pharmacological effects.

Chondroprotective Effects in Osteoarthritis

TMF exhibits chondroprotective activity by targeting the β-catenin and EP/cAMP/PKA signaling pathways.[2][12] In osteoarthritis models, TMF counteracts the effects of prostaglandin E2 (PGE2), which promotes chondrocyte apoptosis.[12]

Caption: Figure 2: Chondroprotective Signaling of TMF.

Anti-Fibrotic Effects in Pulmonary Fibrosis

TMF has demonstrated potential in treating pulmonary fibrosis by inhibiting the activation of myofibroblasts induced by transforming growth factor-β1 (TGF-β1).[13] This is achieved by suppressing both Smad and non-Smad signaling pathways.[13]

Caption: Figure 3: Anti-Fibrotic Signaling of TMF.

Anti-Inflammatory Activity

TMF demonstrates anti-inflammatory properties by inhibiting the release of nitric oxide (NO) induced by lipopolysaccharide (LPS) in macrophages.[1] It also reduces the levels of inflammatory cytokines such as IL-1β and TNF-α in vivo.[1]

Caption: Figure 4: Anti-Inflammatory Action of TMF.

Conclusion

This compound is a promising natural compound with a diverse range of biological activities. Its presence in various edible and medicinal plants, coupled with established methods for its isolation and purification, makes it an attractive candidate for further research and development. The elucidation of its mechanisms of action through various signaling pathways, particularly in the contexts of osteoarthritis, pulmonary fibrosis, and inflammation, provides a solid foundation for its potential therapeutic applications. This guide serves as a valuable resource for scientists and researchers aiming to explore the full potential of this multifaceted flavonoid.

References

- 1. caymanchem.com [caymanchem.com]

- 2. glpbio.com [glpbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C19H18O6 | CID 631170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. NP-MRD: Showing NP-Card for 5-Hydroxy-3, 7,3',4'-tetramethoxyflavone (NP0043818) [np-mrd.org]

- 8. phcogj.com [phcogj.com]

- 9. teledynelabs.com [teledynelabs.com]

- 10. Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. myfoodresearch.com [myfoodresearch.com]

- 12. This compound exhibits chondroprotective activity by targeting β-catenin signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound suppresses TGF-β1-induced activation of murine fibroblasts in vitro and ameliorates bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

5,7,3',4'-Tetramethoxyflavone: A Comprehensive Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7,3',4'-Tetramethoxyflavone (TMF), a polymethoxyflavone, has emerged as a significant natural product with a diverse range of biological activities. This technical guide provides an in-depth overview of the discovery, history, and key scientific investigations into this compound. It details the initial isolation and structural elucidation, subsequent synthesis, and the exploration of its pharmacological properties, with a focus on its chondroprotective and multidrug resistance inhibition effects. This document is intended to serve as a comprehensive resource, providing detailed experimental protocols and quantitative data to support further research and development efforts.

Discovery and Initial Isolation

The discovery of this compound can be traced back to the early 1980s. In 1982 , a team of researchers led by T. Jaipetch reported the isolation of a series of flavones and chalcones from the rhizomes of Boesenbergia pandurata (Roxb.) Schltr., also known as Kaempferia pandurata. While the primary focus of their publication was the isolation and synthesis of (±)-boesenbergin A, their work on the constituents of this plant laid the groundwork for the identification of TMF from this natural source.

Later, in 2004 , Chavi Yenjai and colleagues isolated and identified this compound from another member of the Zingiberaceae family, Kaempferia parviflora (black ginger).[1] Their study focused on the bioactive flavonoids from this plant and highlighted the antiplasmodial and antifungal activities of TMF.[1] The compound has also been isolated from Murraya paniculata.

The initial structural elucidation of this compound was accomplished using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which allowed for the precise determination of its chemical structure as 2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one.

Synthesis

The first reported chemical synthesis of this compound was described by R. Sultana and colleagues in 2006 . They developed two distinct synthetic routes, both commencing from the starting material phloroacetophenone. This work was significant as it provided a reliable method for obtaining the compound for further biological studies, independent of its natural abundance.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on the work of Sultana et al. (2006):

Route 1: Allan-Robinson Reaction

-

Acetylation of Phloroacetophenone: Phloroacetophenone is first acetylated to yield 2,4,6-triacetoxyacetophenone.

-

Condensation: The resulting acetophenone is condensed with 3,4-dimethoxybenzaldehyde in the presence of a base (e.g., potassium hydroxide) to form a chalcone intermediate.

-

Cyclization and Deacetylation: The chalcone is then subjected to oxidative cyclization using selenium dioxide, followed by deacetylation to yield 5,7-dihydroxy-3',4'-dimethoxyflavone.

-

Methylation: The final step involves the methylation of the hydroxyl groups at positions 5 and 7 using a methylating agent such as dimethyl sulfate in the presence of a base to afford this compound.

Route 2: Baker-Venkataraman Rearrangement

-

Benzoylation of Phloroacetophenone: Phloroacetophenone is benzoylated with 3,4-dimethoxybenzoyl chloride to form an ester.

-

Rearrangement: The ester undergoes a Baker-Venkataraman rearrangement in the presence of a base (e.g., pyridine and potassium hydroxide) to form a 1,3-diketone.

-

Cyclization: The diketone is then cyclized in the presence of an acid catalyst (e.g., sulfuric acid in acetic acid) to yield 5,7-dihydroxy-3',4'-dimethoxyflavone.

-

Methylation: The final product, this compound, is obtained by methylation of the hydroxyl groups as described in Route 1.

Biological Activities and Pharmacological Properties

This compound has been investigated for a variety of biological activities. The following sections detail some of the key findings and provide the experimental protocols used in these studies.

Chondroprotective Activity and Modulation of the β-Catenin Signaling Pathway

In 2014 , a study by L. Wu and colleagues demonstrated the chondroprotective effects of TMF in both in vivo and in vitro models of osteoarthritis.[2] They found that TMF could protect chondrocytes from apoptosis and inhibit the degradation of the cartilage matrix by targeting the β-catenin signaling pathway.[2]

| Parameter | Model | Treatment | Concentration | Result | Reference |

| Apoptosis Rate of Chondrocytes | In vitro (PGE2-induced) | TMF | 5, 10, 20 µg/mL | Dose-dependent decrease in apoptosis | Wu et al., 2014[2] |

| β-catenin Protein Expression | In vitro (PGE2-induced) | TMF | 5, 10, 20 µg/mL | Dose-dependent decrease in expression | Wu et al., 2014[2] |

| Cyclin D1 Protein Expression | In vitro (PGE2-induced) | TMF | 5, 10, 20 µg/mL | Dose-dependent decrease in expression | Wu et al., 2014[2] |

| MMP-13 Protein Expression | In vitro (PGE2-induced) | TMF | 5, 10, 20 µg/mL | Dose-dependent decrease in expression | Wu et al., 2014[2] |

This protocol is based on the methodology described by Wu et al. (2014).[2]

-

Cell Culture: Primary rat chondrocytes are isolated and cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum.

-

Induction of Apoptosis: Chondrocytes are stimulated with Prostaglandin E2 (PGE2) at a concentration of 10 ng/mL for 24 hours to induce apoptosis and mimic osteoarthritic conditions.

-

TMF Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 5, 10, and 20 µg/mL) for 2 hours prior to the addition of PGE2.

-

Apoptosis Analysis: The percentage of apoptotic cells is determined using Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.

-

Western Blot Analysis: Protein levels of β-catenin, Cyclin D1, and MMP-13 are assessed by Western blotting to determine the effect of TMF on the β-catenin signaling pathway.

Caption: TMF inhibits PGE2-induced chondrocyte apoptosis by targeting the PKA/β-catenin signaling pathway.

Inhibition of Multidrug Resistance-Associated Protein 1 (MRP1)

A 2005 study by J.J. van Zanden and colleagues investigated the inhibitory effects of a series of flavonoids on multidrug resistance-associated proteins (MRPs). They found that this compound was a potent and selective inhibitor of MRP1.

| Parameter | Target | Cell Line | IC50 | Reference |

| Calcein Transport Inhibition | MRP1 | MDCKII-MRP1 | 7.9 µM | van Zanden et al., 2005 |

| Calcein Transport Inhibition | MRP2 | MDCKII-MRP2 | > 50 µM | van Zanden et al., 2005 |

This protocol is based on the methodology described by van Zanden et al. (2005).

-

Cell Culture: Madin-Darby canine kidney (MDCKII) cells transfected with human MRP1 (MDCKII-MRP1) are cultured in appropriate media.

-

Calcein-AM Loading: Cells are loaded with the fluorescent substrate calcein-acetoxymethyl ester (calcein-AM).

-

TMF Treatment: The cells are then incubated with varying concentrations of this compound.

-

Efflux Measurement: The efflux of calcein from the cells, which is mediated by MRP1, is measured over time using a fluorescence plate reader.

-

IC50 Determination: The concentration of TMF that inhibits 50% of the calcein efflux (IC50) is calculated from the dose-response curve.

Caption: Workflow for determining the IC50 of TMF for MRP1 inhibition.

Other Reported Activities

In addition to the activities detailed above, this compound has been reported to possess other pharmacological effects, which are summarized in the table below.

| Activity | Model | IC50 / Concentration | Reference |

| Antiplasmodial | Plasmodium falciparum | 4.06 µg/mL | Yenjai et al., 2004[1] |

| Antifungal | Candida albicans | > 50 µg/mL | Yenjai et al., 2004[1] |

| Anti-inflammatory (NO inhibition) | LPS-stimulated RAW 264.7 macrophages | - | Wu et al., 2016 |

Conclusion and Future Perspectives

Since its initial discovery, this compound has transitioned from a novel natural product to a promising lead compound with well-defined biological activities. Its history is marked by its isolation from various traditional medicinal plants and its subsequent chemical synthesis, which has enabled more extensive pharmacological investigation. The elucidation of its role in modulating the β-catenin signaling pathway and its potent inhibition of MRP1 highlight its therapeutic potential in osteoarthritis and as an adjuvant in cancer chemotherapy, respectively.

Future research should focus on optimizing the synthetic routes to improve yield and reduce costs, conducting more extensive in vivo studies to validate its efficacy and safety, and exploring its potential in other therapeutic areas. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this remarkable flavonoid.

References

5,7,3',4'-Tetramethoxyflavone: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Properties and Biological Activities of 5,7,3',4'-Tetramethoxyflavone

Introduction

This compound (TMF), a polymethoxyflavone (PMF), is a naturally occurring bioactive compound found in various medicinal plants, including Murraya exotica and Kaempferia parviflora.[1][2][3] This technical guide provides a comprehensive overview of TMF, including its chemical properties, synthesis, biological activities, and mechanisms of action, with a focus on its potential therapeutic applications. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

TMF, also known as Luteolin tetramethyl ether, is a flavone with the chemical formula C₁₉H₁₈O₆ and a molecular weight of 342.35 g/mol .[4][5] Its systematic IUPAC name is 2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one.[5]

| Property | Value | Reference |

| CAS Number | 855-97-0 | [4][5] |

| Molecular Formula | C₁₉H₁₈O₆ | [4][5] |

| Molecular Weight | 342.35 g/mol | [4][5] |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one | [5] |

| Synonyms | Luteolin tetramethyl ether, 3',4',5,7-Tetramethoxyflavone | [5] |

| Appearance | Solid | - |

| Melting Point | 190-195 °C | [4] |

| Solubility | Soluble in DMSO and Methanol | [1] |

| Purity | >99% | [4] |

Synthesis

A common synthetic route to this compound starts from phloroacetophenone. The synthesis involves the following key steps:

-

Methylation of Phloroacetophenone: Phloroacetophenone is methylated using dimethyl sulfate to yield 2-hydroxy-4,6-dimethoxyacetophenone.

-

Claisen-Schmidt Condensation: The resulting acetophenone derivative is then condensed with 3,4-dimethoxybenzaldehyde in an alkaline medium to form the corresponding chalcone, 2'-hydroxy-4',6',3,4-tetramethoxychalcone.

-

Oxidative Cyclization: The chalcone undergoes oxidative cyclization using iodine in dimethyl sulfoxide (DMSO) to afford this compound.

Biological Activities and Quantitative Data

TMF exhibits a wide range of biological activities, including anti-inflammatory, chondroprotective, anti-malarial, anti-fungal, and anti-cancer properties.

Pharmacokinetics

Studies in rats have provided insights into the pharmacokinetic profile of TMF.

| Parameter | Value | Condition | Reference |

| Cmax | 0.79 ± 0.30 µg/mL | 50 mg/kg oral administration in rats | [1][4][6] |

| Tmax | 190.34 ± 24.50 min | 50 mg/kg oral administration in rats | [1][4][6] |

| T1/2 | 273.76 ± 90.23 min | 50 mg/kg oral administration in rats | [1][4][6] |

| Bioavailability | 14.3% | Oral vs. IV administration in rats | [1][4] |

In Vitro Activities

| Activity | Target/Cell Line | IC50 Value | Reference |

| Anti-malarial | Plasmodium falciparum | 4.06 µg/mL | [6][7] |

| Anti-fungal | Candida albicans | 17.63 µg/mL (for 5,7,4'-trimethoxyflavone, a related compound) | [6] |

| MRP1 Inhibition | Multidrug resistance-associated protein 1 | 7.9 µM | [7] |

| α-Glucosidase Inhibition | α-Glucosidase | 20.4 µM | [6] |

| Cytotoxicity | B16/F10 melanoma cells | 20 µM | [7] |

Mechanism of Action and Signaling Pathways

TMF modulates several key signaling pathways implicated in various diseases.

Chondroprotective Effects: Inhibition of β-catenin and EP/cAMP/PKA Signaling

In osteoarthritis models, TMF demonstrates chondroprotective effects by inhibiting the β-catenin and EP/cAMP/PKA signaling pathways.[1][8] Pro-inflammatory mediators like PGE2 can activate these pathways, leading to chondrocyte apoptosis and cartilage degradation. TMF counteracts these effects by downregulating the expression of key components of these pathways.[1]

Anti-Fibrotic Effects: Modulation of TGF-β1 Signaling

In models of pulmonary fibrosis, TMF has been shown to suppress the activation of fibroblasts induced by Transforming Growth Factor-β1 (TGF-β1).[9] It achieves this by inhibiting both the canonical Smad pathway and non-Smad pathways, including the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase/AKT (PI3K/AKT), and WNT/β-catenin signaling cascades.[7][9]

Experimental Protocols

This section provides an overview of common experimental protocols used to evaluate the biological activities of TMF.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Detailed Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of TMF (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell extract.

Detailed Methodology:

-

Protein Extraction: Lyse cells treated with TMF and control cells using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., β-catenin, p-Smad2/3, Akt, p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising natural compound with a diverse range of biological activities and a multi-target mechanism of action. Its ability to modulate key signaling pathways involved in inflammation, fibrosis, and cancer makes it a valuable lead compound for drug discovery and development. This technical guide provides a solid foundation for researchers and professionals to further explore the therapeutic potential of TMF. Further investigations into its clinical efficacy and safety are warranted.

References

- 1. This compound exhibits chondroprotective activity by targeting β-catenin signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Synthesis of 5,7 – Dimethoxyflavone and 5,7,3′, 4′ – Tetramethoxyflavone : Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Protective Effects of 5,7,3’,4’-Tetramethoxyflavone on Proliferation of Rat Chondrocytes Induced by IL-1β | Scientific.Net [scientific.net]

- 5. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound suppresses TGF-β1-induced activation of murine fibroblasts in vitro and ameliorates bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

5,7,3',4'-Tetramethoxyflavone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties, experimental protocols, and biological activities of 5,7,3',4'-Tetramethoxyflavone. The information is presented to support research and development efforts in fields such as medicinal chemistry, pharmacology, and drug discovery.

Core Chemical Properties

This compound, also known as Luteolin tetramethyl ether, is a naturally occurring polymethoxyflavone found in various plants.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one | [2] |

| Synonyms | Luteolin tetramethyl ether, 3',4',5,7-Tetramethoxyflavone | [2] |

| CAS Number | 855-97-0 | [3] |

| Chemical Formula | C₁₉H₁₈O₆ | [3] |

| Molecular Weight | 342.35 g/mol | [3] |

| Appearance | White crystals | [3] |

| Melting Point | 190-195 °C | [3] |

| Solubility | Soluble in Acetone, Methanol, and DMSO | [1][3] |

| Purity | >99% (commercially available) | [3] |

| Storage Conditions | Store in a cool, dry place at -20°C for long-term stability. | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its study and application.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically involving the condensation of a substituted acetophenone with a substituted benzaldehyde, followed by cyclization. A representative protocol is outlined below, based on established methods for flavone synthesis.

Step 1: Synthesis of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone

-

Reaction Setup: In a round-bottom flask, dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (1 equivalent) and 3,4-dimethoxybenzaldehyde (1 equivalent) in ethanol.

-

Base Addition: While stirring the solution at room temperature, add a concentrated aqueous solution of potassium hydroxide (KOH) dropwise.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl). The precipitated chalcone is then filtered, washed with water until neutral, and dried.

Step 2: Oxidative Cyclization to this compound

-

Reaction Mixture: Suspend the synthesized chalcone (1 equivalent) in dimethyl sulfoxide (DMSO).

-

Oxidizing Agent: Add a catalytic amount of iodine (I₂) to the mixture.

-

Heating: Heat the reaction mixture at 100-120°C for 3-6 hours. Monitor the reaction progress by TLC.

-

Isolation and Purification: After completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine. The precipitated crude flavone is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or methanol, to yield pure this compound.

Physicochemical Characterization

Melting Point Determination

The melting point of a synthesized or purified compound is a key indicator of its purity.

-

Sample Preparation: A small amount of the crystalline this compound is placed in a capillary tube, which is then sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used for the determination.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is gradually increased at a slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid is recorded as the melting point range.[4][5] A sharp melting point range is indicative of a high-purity compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard technique for assessing the purity and quantifying the amount of this compound.

-

System: A standard HPLC system equipped with a C18 reversed-phase column and a UV-Vis detector is typically used.

-

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Sample Preparation: A standard solution of this compound of known concentration is prepared in a suitable solvent (e.g., methanol). The sample to be analyzed is also dissolved in the same solvent.

-

Analysis: The standard and sample solutions are injected into the HPLC system. The retention time and peak area of the analyte are recorded.

-

Quantification: The purity of the sample can be determined by the relative peak area, and the concentration can be calculated by comparing the peak area of the sample to that of the standard.[6][7]

Biological Activity and Signaling Pathways

This compound has been shown to possess significant biological activities, including chondroprotective and anti-fibrotic effects. These effects are mediated through its interaction with key cellular signaling pathways.

Inhibition of the β-Catenin Signaling Pathway in Chondrocytes

In the context of osteoarthritis, this compound has been demonstrated to exert a chondroprotective effect by inhibiting the β-catenin signaling pathway.[8] Pro-inflammatory mediators can lead to the activation of this pathway, resulting in the degradation of cartilage. This compound counteracts this by preventing the accumulation of β-catenin, thereby inhibiting the transcription of target genes involved in cartilage degradation.

Caption: Inhibition of the β-catenin signaling pathway.

Amelioration of Pulmonary Fibrosis via TGF-β1/Smad Pathway Inhibition

This compound has also been investigated for its potential to treat pulmonary fibrosis. It has been shown to suppress the activation of fibroblasts induced by Transforming Growth Factor-β1 (TGF-β1), a key mediator of fibrosis.[9] The compound achieves this by inhibiting the canonical Smad signaling pathway, as well as other non-Smad pathways, thereby reducing the production of extracellular matrix proteins that contribute to fibrosis.

Caption: Inhibition of the TGF-β1/Smad signaling pathway.

General Experimental Workflow for Bioactivity Assessment

The investigation of the biological effects of this compound typically follows a structured experimental workflow, progressing from in vitro to in vivo studies.

Caption: A general workflow for assessing bioactivity.

References

- 1. biomedres.us [biomedres.us]

- 2. This compound | C19H18O6 | CID 631170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mentis.uta.edu [mentis.uta.edu]

- 4. journals.innovareacademics.in [journals.innovareacademics.in]

- 5. glpbio.com [glpbio.com]

- 6. plantaedb.com [plantaedb.com]

- 7. Construction and Experimental Validation of a Petri Net Model of Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Spatial Omics Solutions for Wnt/β-Catenin Signaling Pathway - CD Genomics [spatial-omicslab.com]

A Comprehensive Technical Guide to 5,7,3',4'-Tetramethoxyflavone (Methoxyluteolin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,3',4'-Tetramethoxyflavone, a notable polymethoxyflavone, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its various synonyms, chemical identifiers, and a detailed exploration of its biological effects and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Nomenclature and Chemical Identifiers

This compound is known by a variety of synonyms and chemical identifiers across different databases and commercial suppliers. A comprehensive list is provided in Table 1 for clear identification and cross-referencing.

| Identifier Type | Identifier | Source |

| Common Name | This compound | |

| Synonym | Methoxyluteolin | [1] |

| Synonym | Luteolin tetramethyl ether | [2] |

| Synonym | 5,7,3',4'-tetramethyl Luteolin ether | |

| Synonym | Tetramethyl camphoral | |

| Synonym | 3',4',5,7-Tetramethoxyflavone | [2] |

| Synonym | Tetramethoxyluteolin | [2] |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one | |

| CAS Number | 855-97-0 | [2] |

| PubChem CID | 631170 | [2] |

| ChEMBL ID | CHEMBL327340 | [2] |

| Molecular Formula | C₁₉H₁₈O₆ | [2] |

| Molecular Weight | 342.3 g/mol | [2] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with anti-inflammatory and chondroprotective effects being the most prominently studied.

Anti-inflammatory Activity

The compound has demonstrated potent anti-inflammatory properties, particularly through the modulation of mast cell activity and the inhibition of pro-inflammatory mediator release.

Studies on human mast cell lines (LAD2) have shown that this compound can significantly inhibit the release of pro-inflammatory mediators. Pre-treatment with this compound has been found to decrease the gene expression and release of tumor necrosis factor (TNF), vascular endothelial growth factor (VEGF), and interleukin-8 (IL-8/CXCL8) in response to stimulation by neurotensin or substance P.[1] Furthermore, it inhibits the IL-33-stimulated expression and release of CCL5 and CCL2.[1]

A key mechanism underlying the anti-inflammatory effects of this compound is its interaction with the mammalian target of rapamycin (mTOR) signaling pathway. The compound has been shown to inhibit neurotensin or substance P-induced activation of both mTORC1 and mTORC2 complexes in human mast cells. This inhibition leads to a downstream reduction in the phosphorylation of p70S6K and ultimately suppresses the expression of pro-inflammatory mediators.

Caption: mTOR signaling pathway inhibition by this compound.

Chondroprotective Activity

This compound has shown promise in protecting cartilage from degradation, a key feature of osteoarthritis.

In a rat model of surgically induced osteoarthritis, oral administration of this compound (100 mg/kg) led to a decrease in the synovial fluid levels of prostaglandin E₂ (PGE₂), interleukin-1β (IL-1β), and TNF-α.[3]

The chondroprotective effects of this flavone are mediated, in part, through the inhibition of the β-catenin signaling pathway. In vitro studies using chondrocytes have demonstrated that the compound can counteract the PGE₂-induced stabilization and accumulation of β-catenin, thereby downregulating the expression of its downstream target genes.[4]

Caption: β-catenin signaling pathway modulation by this compound.

Anti-fibrotic Activity

Recent studies have highlighted the potential of this compound in combating pulmonary fibrosis.

The compound effectively inhibits the activation of myofibroblasts and the production of extracellular matrix (ECM) induced by transforming growth factor-β1 (TGF-β1) in NIH-3T3 cells.[5]

This anti-fibrotic effect is achieved through the suppression of multiple signaling pathways downstream of TGF-β1, including the Smad, mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase/AKT (PI3K/AKT), and WNT/β-catenin pathways.[5]

Caption: TGF-β1 signaling pathway inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 2: In Vitro Bioactivity

| Activity | Assay System | Parameter | Value | Reference |

| Anti-plasmodial | P. falciparum | IC₅₀ | 4.06 µg/ml | [3] |

| Cytotoxicity | B16/F10 melanoma cells | Concentration | 20 µM | [3] |

| MRP1 Inhibition | - | IC₅₀ | 7.9 µM | [3] |

| MRP2 Inhibition | - | IC₅₀ | >50 µM | [3] |

| NO Release Inhibition | LPS-induced primary mouse peritoneal macrophages | Concentration Range | 0.03-30 µM | [3] |

| CCL2 Production Inhibition | IL-33-induced primary human mast cells | Concentration | 50 and 100 µM | [3] |

| CCL5 Production Inhibition | IL-33-induced primary human mast cells | Concentration | 50 and 100 µM | [3] |

Table 3: In Vivo Bioactivity

| Activity | Animal Model | Dosage | Effect | Reference |

| Chondroprotection | Rat model of surgically induced osteoarthritis | 100 mg/kg | Decrease in synovial fluid levels of PGE₂, IL-1β, and TNF-α | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of this compound

A reported synthesis of this compound starts from phloroacetophenone. The key steps involve the methylation of phloroacetophenone to yield 2'-hydroxy-4',6'-dimethoxyacetophenone, followed by condensation with 3,4-dimethoxybenzaldehyde under alkaline conditions to produce the corresponding chalcone. The final step is the oxidative cyclization of the chalcone using iodine in dimethyl sulfoxide (DMSO) to afford the target flavone.[1]

Cell Culture

-

LAD2 Human Mast Cells: These cells are cultured in StemPro-34 SFM medium supplemented with StemPro-34 Nutrient Supplement, L-glutamine, penicillin/streptomycin, and 100 ng/mL recombinant human stem cell factor (rhSCF).

-

Primary Human Chondrocytes: Isolated from cartilage tissue, these cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

NIH-3T3 Mouse Embryonic Fibroblasts: These cells are maintained in DMEM supplemented with 10% FBS and antibiotics.

Measurement of Cytokine Release

-

Cell Stimulation: Culture LAD2 mast cells and pre-incubate with varying concentrations of this compound for a specified time.

-

Induction: Stimulate the cells with an appropriate agonist (e.g., neurotensin, substance P, or IL-33).

-

Supernatant Collection: After the incubation period, centrifuge the cell suspension and collect the supernatant.

-

ELISA: Quantify the concentration of cytokines (e.g., TNF, VEGF, IL-8, CCL2, CCL5) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Western Blot Analysis

-

Protein Extraction: Lyse the treated and untreated cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-mTOR, total mTOR, β-catenin, phospho-Smad2/3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Model of Osteoarthritis

-

Animal Model: Use adult male Sprague-Dawley rats.

-

Surgical Induction: Anesthetize the rats and surgically transect the anterior cruciate ligament and resect the medial meniscus of the knee joint to induce osteoarthritis.

-

Treatment: Administer this compound orally at the desired dosage for a specified period.

-

Synovial Fluid Analysis: At the end of the treatment period, collect synovial fluid from the knee joints and measure the levels of inflammatory markers (PGE₂, IL-1β, TNF-α) using ELISA.

MTT Assay for Cell Viability

-

Cell Seeding: Seed cells (e.g., NIH-3T3) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired duration.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Scratch Wound Healing Assay for Cell Migration

-

Cell Monolayer: Grow cells (e.g., NIH-3T3) to confluence in a culture plate.

-

Scratch Creation: Create a uniform scratch or "wound" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh medium containing different concentrations of this compound.

-

Image Acquisition: Capture images of the scratch at time zero and at regular intervals thereafter.

-

Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory, chondroprotective, and anti-fibrotic properties. Its mechanisms of action involve the modulation of key signaling pathways such as mTOR, β-catenin, and TGF-β1. The detailed information and protocols provided in this guide are intended to facilitate further research and development of this compound as a potential therapeutic agent for a variety of inflammatory and degenerative diseases.

References

- 1. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. med.virginia.edu [med.virginia.edu]

- 4. Wound healing migration assay (Scratch assay) [protocols.io]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 5,7,3',4'-Tetramethoxyflavone (CAS: 855-97-0)

Introduction

This compound (TMF), also known as Luteolin tetramethyl ether, is a naturally occurring polymethoxyflavone (PMF) found in various medicinal plants, including Murraya paniculata and Kaempferia parviflora.[1][2] With the Chemical Abstracts Service (CAS) number 855-97-0, this bioactive compound has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][3] This technical guide provides a comprehensive overview of TMF, summarizing its chemical and physical properties, biological activities with corresponding quantitative data, and detailed insights into its mechanisms of action, including its influence on key signaling pathways. The information is presented to support further research and drug development endeavors.

Chemical and Physical Properties

TMF is a white crystalline solid with a molecular formula of C₁₉H₁₈O₆ and a molecular weight of approximately 342.35 g/mol .[4][5] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and acetone.[1][6]

| Property | Value | Reference |

| CAS Number | 855-97-0 | [1][6] |

| Molecular Formula | C₁₉H₁₈O₆ | [1][7] |

| Molecular Weight | 342.3 g/mol | [1] |

| Appearance | White crystals | [6] |

| Solubility | Soluble in DMSO, Methanol, Acetone | [1][6] |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one | [4] |

| Synonyms | Luteolin tetramethylether, Methoxyluteolin, Tetramethyl camphoral | [1][6] |

| SMILES | COc1ccc(cc1OC)c2cc(=O)c3c(o2)cc(cc3OC)OC | [6] |

| InChI Key | CLXVBVLQKLQNRQ-UHFFFAOYSA-N | [1] |

Biological Activities and Quantitative Data

TMF exhibits a broad spectrum of biological activities, including anti-inflammatory, anticancer, chondroprotective, and anti-parasitic effects. The following tables summarize the key quantitative data associated with these activities.

Anti-inflammatory Activity

| Assay | Cell Line/Model | IC₅₀ / Concentration | Effect | Reference |

| Nitric Oxide (NO) Release | LPS-induced primary mouse peritoneal macrophages | 0.03-30 µM | Inhibition of NO release | [1] |

| Cytokine Production | Rat model of surgically induced osteoarthritis | 100 mg/kg (in vivo) | Decreased synovial fluid levels of PGE₂, IL-1β, and TNF-α | [1] |

| Chemokine Production | IL-33-induced primary human mast cells | 50 and 100 µM | Inhibition of CCL2 and CCL5 production | [1] |

Anticancer and Cytotoxic Activity

| Cell Line | IC₅₀ / Concentration | Effect | Reference |

| B16/F10 melanoma cells | 20 µM | Cytotoxic | [1] |

| Multidrug resistance-associated protein 1 (MRP1) | IC₅₀ = 7.9 µM | Selective inhibition over MRP2 (IC₅₀ > 50 µM) | [1] |

Anti-parasitic Activity

| Organism | IC₅₀ | Reference |

| Plasmodium falciparum | 4.06 µg/ml | [1][2] |

Chondroprotective Activity

| Model | Concentration | Effect | Reference |

| PGE₂-induced chondrocyte apoptosis (in vitro) | Dose-dependent | Counteracted apoptosis | [8] |

| Rat model of osteoarthritis (in vivo) | 25-100 mg/kg (i.g.) | Decreased concentrations of IL-1β, TNF-α, and PGE₂ in synovial fluid | [8][9] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells (e.g., B16/F10 melanoma cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of TMF (e.g., 0, 1.6, 3.1, 6.3, 12.5, 25, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After treatment, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample.

-

Cell Lysis: Treat cells (e.g., chondrocytes) with TMF and/or an inducing agent (e.g., PGE₂). Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., β-catenin, p-ERK, p-AKT) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Model of Osteoarthritis in Rats

This protocol describes the induction of osteoarthritis and subsequent treatment with TMF.

-

Induction of Osteoarthritis: Surgically induce osteoarthritis in rats, for example, by anterior cruciate ligament transection (ACLT).

-

Treatment: Administer TMF orally (e.g., by gavage) at different doses (e.g., 25, 50, and 100 mg/kg) daily for a specified period.

-

Sample Collection: At the end of the treatment period, collect synovial fluid from the knee joints.

-

Biochemical Analysis: Measure the concentrations of inflammatory markers such as IL-1β, TNF-α, and PGE₂ in the synovial fluid using enzyme-linked immunosorbent assay (ELISA) kits.

-

Histological Analysis: Harvest the knee joints for histological examination to assess cartilage degradation.

Signaling Pathways and Mechanisms of Action

TMF exerts its biological effects by modulating several key signaling pathways.

WNT/β-Catenin Signaling Pathway

TMF has been shown to exhibit chondroprotective activity by targeting the β-catenin signaling pathway.[8] In osteoarthritis, the WNT/β-catenin pathway is often aberrantly activated, leading to cartilage degradation. TMF can inhibit this pathway, thereby protecting chondrocytes.[8]

Caption: WNT/β-catenin signaling pathway and the inhibitory action of TMF.

MAPK, PI3K/AKT, and NF-κB Signaling Pathways

TMF has also been implicated in the modulation of other critical signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/AKT), and Nuclear Factor-kappa B (NF-κB) pathways.[10] These pathways are central to cellular processes such as proliferation, survival, and inflammation. TMF's ability to suppress these pathways contributes to its anti-inflammatory and anti-cancer properties.[10]

Caption: Overview of MAPK, PI3K/AKT, and NF-κB pathways inhibited by TMF.

Experimental Workflow for Investigating TMF's Chondroprotective Effects

The following diagram illustrates a logical workflow for studying the chondroprotective effects of TMF.

Caption: Experimental workflow for TMF's chondroprotective effects.

Conclusion

This compound is a promising natural compound with a wide range of pharmacological activities. Its ability to modulate multiple key signaling pathways, including WNT/β-catenin, MAPK, PI3K/AKT, and NF-κB, underscores its potential as a therapeutic agent for various diseases, including inflammatory disorders, cancer, and osteoarthritis. The data and experimental outlines presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this multifaceted flavone. Future studies should focus on elucidating the precise molecular targets of TMF and conducting comprehensive preclinical and clinical trials to validate its efficacy and safety in human subjects.

References

- 1. This compound exhibits chondroprotective activity by targeting β-catenin signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploration of the mechanism of tetramethoxyflavone in treating osteoarthritis based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-Methoxyflavone alleviates LPS-mediated lung injury by promoting Nrf2-mediated the suppression of NOX4/TLR4 axis in bronchial epithelial cells and M1 polarization in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5,7,3′,4′-Tetramethoxyflavone protects chondrocytes from ER stress-induced apoptosis through regulation of the IRE1α pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. phytopharmajournal.com [phytopharmajournal.com]

- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 9. Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Activities of Polymethoxyflavones: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymethoxyflavones (PMFs), a unique class of flavonoids predominantly found in citrus peels, have garnered significant scientific attention for their potential therapeutic applications. Their characteristic methoxylated flavonoid backbone endows them with enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts, making them promising candidates for drug development. Among the various PMFs, nobiletin, tangeretin, and sinensetin have emerged as particularly potent neuroprotective agents. This technical guide provides an in-depth overview of the neuroprotective activities of these key PMFs, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate their effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug discovery.

Core Neuroprotective Mechanisms of Polymethoxyflavones

The neuroprotective effects of PMFs are multifaceted, stemming from their ability to modulate several key cellular pathways implicated in neuronal survival and function. The primary mechanisms include potent anti-inflammatory, antioxidant, and anti-apoptotic activities.

Anti-Inflammatory Effects: Neuroinflammation is a critical factor in the pathogenesis of various neurodegenerative diseases. PMFs have been shown to suppress neuroinflammatory responses by inhibiting the activation of microglia and astrocytes.[1] This is achieved, in part, by downregulating the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2][3] A key target in this process is the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[4]

Antioxidant Properties: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, leads to neuronal damage and death. PMFs combat oxidative stress through direct ROS scavenging and by enhancing the endogenous antioxidant capacity.[5][6] They have been shown to upregulate the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[6][7]

Anti-Apoptotic Activity: Apoptosis, or programmed cell death, is a crucial process in the elimination of damaged neurons. PMFs can inhibit neuronal apoptosis by modulating the expression of key apoptotic and anti-apoptotic proteins. For instance, they have been observed to decrease the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2.[8]

Quantitative Data on Neuroprotective Activities

The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a comparative overview of the neuroprotective efficacy of nobiletin, tangeretin, and sinensetin.

Table 1: In Vitro Neuroprotective Effects of Polymethoxyflavones

| Polymethoxyflavone | Assay Type | Cell Line | Challenge | Concentration/Dosage | Result | Reference |

| Nobiletin | BACE1 Inhibition | - | - | IC50: 59 µM | Inhibition of β-secretase | [8] |

| Nobiletin | Cell Viability (MTT) | Primary rat cortical neurons | Aβ (1-42) (1 µM) | 1, 5, 12.5, 25, 50 µM | Concentration-dependent increase in cell viability (up to 81.4% at 50 µM) | [9] |

| Nobiletin | Cell Viability (MTT) | HT22 cells | H2O2 | Various | Protection against oxidative stress-induced cell death | [10] |

| Nobiletin | Neurite Outgrowth | hNPCs | Sodium Arsenate (50 µM) | 50 µM | Restoration of neurite length from 99.8 µm to 210.5 µm | [6] |

| Nobiletin | Mitochondrial Complex I Activity | Isolated mitochondria | - | 0.1, 0.5, 1, 10, 30 µM | Dose-dependent enhancement of CI activity (up to 253%) | [7] |

| Tangeretin | Cell Viability (MTT) | Primary rat cortical neurons | Aβ (1-42) (1 µM) | 1, 5, 12.5, 25 µM | Concentration-dependent increase in cell viability (up to 88.9% at 25 µM) | [9] |

| Sinensetin | Cell Viability (CCK-8) | MCF7 breast cancer cells | - | - | IC50: 131.5 µM | [8] |

| Sinensetin | Cell Viability (CCK-8) | MDA-MB-231 breast cancer cells | - | - | IC50: 97.45 µM | [8] |

| Sinensetin | Cell Viability (MTT) | CHO cells | - | IC50: 10 µM | - | [11] |

| Sinensetin | Cell Viability (MTT) | HeLa cells | - | IC50: 50 µM | - | [11] |

| Sinensetin | Cell Viability | SH-SY5Y cells | Aβ (25-35) | Pretreatment for 1h, co-treatment for 24h | Dose-dependent attenuation of cell viability reduction | [4] |

Table 2: In Vivo Neuroprotective Effects of Polymethoxyflavones

| Polymethoxyflavone | Animal Model | Disease Model | Dosage | Duration | Key Findings | Reference |

| Nobiletin | MCAO Rats | Cerebral Ischemia/Reperfusion | 10 or 20 mg/kg | 7 days before and after I/R | Reduced infarct area, improved neurological function | [12] |

| Tangeretin | Swiss Mice | - | 10 and 20 mg/kg | - | Improved cognitive functions in a dose-dependent manner | [13] |

| Tangeretin | Rats | Global Cerebral Ischemia (BCCAO) | 5, 10, and 20 mg/kg (oral) | - | Improved cognition and memory, mitigated oxidative stress and inflammation | [14] |

| Tangeretin | Wistar Rats | Colchicine-induced memory impairment | 50, 100, and 200 mg/kg (p.o.) | 28 days | Ameliorated cognitive impairment and oxidative stress | [15] |

Key Signaling Pathways in PMF-Mediated Neuroprotection

PMFs exert their neuroprotective effects by modulating a complex network of intracellular signaling pathways. Understanding these pathways is crucial for the targeted development of novel therapeutics.

cAMP/PKA/ERK/CREB Signaling Pathway

The cAMP response element-binding protein (CREB) is a critical transcription factor involved in neuronal plasticity, learning, and memory. Its activation is mediated by a cascade involving cyclic AMP (cAMP), protein kinase A (PKA), and extracellular signal-regulated kinase (ERK). Nobiletin has been shown to activate this pathway, leading to the upregulation of genes involved in neuronal survival and function.

Rho/ROCK Signaling Pathway

The Rho/ROCK signaling pathway is implicated in neuronal apoptosis and neurite retraction. Nobiletin has been demonstrated to exert neuroprotective effects in cerebral ischemia/reperfusion injury by inhibiting this pathway, thereby reducing neuronal apoptosis.[12]

TLR4/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4) is a key receptor in the innate immune system that, upon activation by stimuli such as amyloid-beta (Aβ), can trigger the NF-κB signaling cascade, leading to neuroinflammation and apoptosis. Sinensetin has been shown to protect against Aβ-induced neurotoxicity by inhibiting the TLR4/NF-κB pathway.[4]

Detailed Experimental Methodologies

The following section outlines the key experimental protocols frequently employed in the investigation of the neuroprotective activities of PMFs.

In Vitro Neuroprotection Assays

1. Cell Viability Assays (MTT and CCK-8)

-

Objective: To assess the protective effect of PMFs against toxin-induced cell death.

-

Cell Lines: SH-SY5Y human neuroblastoma cells, PC12 rat pheochromocytoma cells, HT22 mouse hippocampal neuronal cells, or primary neuronal cultures.

-

Protocol:

-

Seed cells in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well).[8]

-

After 24 hours of incubation, pre-treat the cells with various concentrations of the test PMF for a specified duration (e.g., 1-2 hours).

-

Introduce the neurotoxic agent (e.g., Aβ peptide, H₂O₂, glutamate) to induce cell damage and co-incubate with the PMF for a defined period (e.g., 24 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control group.

-

2. Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Objective: To determine the antioxidant capacity of PMFs.

-

Protocol:

-

Culture cells in a manner similar to the cell viability assay.

-

After treatment with the PMF and/or neurotoxin, incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[5]

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence in PMF-treated cells indicates a reduction in ROS levels.

-

3. Western Blot Analysis

-

Objective: To quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and inflammation.

-

Protocol:

-

Lyse the treated cells and determine the protein concentration of the lysates.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-CREB, Bax, Bcl-2, NF-κB).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

-

In Vivo Neuroprotection Models

1. Middle Cerebral Artery Occlusion (MCAO) Model of Stroke

-

Objective: To evaluate the neuroprotective effects of PMFs in a model of ischemic stroke.

-

Animal Model: Typically male Sprague-Dawley or Wistar rats.

-

Protocol:

-

Administer the PMF (e.g., nobiletin at 10 or 20 mg/kg) or vehicle to the animals for a specified period before inducing ischemia.[12]

-

Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) for a defined duration (e.g., 90-120 minutes).

-

Reperfuse the brain by withdrawing the occluding filament.

-

Assess neurological deficits at various time points post-reperfusion using a standardized neurological scoring system.

-

At the end of the experiment, sacrifice the animals and measure the infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

-

Conduct histological and biochemical analyses on the brain tissue to evaluate neuronal damage, inflammation, and apoptosis.

-

2. Transgenic Mouse Models of Alzheimer's Disease (AD)

-

Objective: To assess the efficacy of PMFs in mitigating AD-like pathology and cognitive deficits.

-

Animal Model: Transgenic mice overexpressing amyloid precursor protein (APP) and/or presenilin-1 (PS1) (e.g., APPswe/PSEN1dE9).[3]

-

Protocol:

-

Treat the transgenic mice with the PMF (e.g., tangeretin at 100 mg/kg/day) or vehicle for an extended period (e.g., several months).[3]

-

Conduct behavioral tests to evaluate learning and memory (e.g., Morris water maze, Y-maze).

-

At the end of the treatment period, sacrifice the animals and collect the brain tissue.

-

Quantify the levels of Aβ peptides and plaques using enzyme-linked immunosorbent assay (ELISA) and immunohistochemistry.

-

Analyze markers of neuroinflammation, oxidative stress, and synaptic integrity.

-

3. Neurotoxin-Induced Models of Parkinson's Disease (PD)

-

Objective: To investigate the protective effects of PMFs against dopaminergic neurodegeneration.

-

Animal Model: Mice or rats.

-

Protocol:

-

Administer a neurotoxin that selectively damages dopaminergic neurons, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) or 6-hydroxydopamine (6-OHDA).

-

Treat the animals with the PMF (e.g., tangeretin at 50, 100, or 200 mg/kg) before, during, or after neurotoxin administration.[3]

-

Assess motor function using tests such as the rotarod test and the cylinder test.

-

Measure the levels of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

-

Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra to quantify neuronal loss.

-

Workflow for PMF Neuroprotection Study

Conclusion and Future Directions

Polymethoxyflavones, particularly nobiletin, tangeretin, and sinensetin, have demonstrated significant neuroprotective potential in a variety of preclinical models. Their ability to concurrently target multiple pathological pathways, including neuroinflammation, oxidative stress, and apoptosis, makes them attractive candidates for the development of novel therapies for neurodegenerative diseases.

While the existing data are promising, further research is warranted to fully elucidate their therapeutic potential. Future studies should focus on:

-

Comprehensive Structure-Activity Relationship (SAR) Studies: To identify the most potent PMF derivatives and optimize their neuroprotective efficacy.

-

Pharmacokinetic and Bioavailability Studies: To improve the delivery of PMFs to the central nervous system.

-

Long-Term Efficacy and Safety Studies: To evaluate the chronic effects of PMF administration in relevant animal models.

-

Clinical Trials: To translate the promising preclinical findings into effective treatments for human neurodegenerative diseases.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of polymethoxyflavones as a novel class of neuroprotective agents. The detailed methodologies and quantitative data presented herein should facilitate the design and execution of future investigations in this exciting field.

References

- 1. Identification and Therapeutic Potential of Polymethoxylated Flavones in Citri Reticulatae Pericarpium for Alzheimer’s Disease: Targeting Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. An Update on the Potential of Tangeretin in the Management of Neuroinflammation-Mediated Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sinensetin Attenuates Amyloid Beta25-35-Induced Oxidative Stress, Inflammation, and Apoptosis in SH-SY5Y Cells Through the TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nobiletin Alleviates Astrocyte Activation and Oxidative Stress Induced by Hypoxia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nobiletin Ameliorates Cellular Damage and Stress Response and Restores Neuronal Identity Altered by Sodium Arsenate Exposure in Human iPSCs-Derived hNPCs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nobiletin Exhibits Neuroprotective Effects against Mitochondrial Complex I Inhibition via Regulating Apoptotic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sinensetin suppresses breast cancer cell progression via Wnt/β-catenin pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchwithrutgers.com [researchwithrutgers.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Neuroprotective effects of nobiletin on cerebral ischemia/reperfusion injury rats by inhibiting Rho/ROCK signaling pathway - Huang - Annals of Translational Medicine [atm.amegroups.org]

- 13. Tangeretin Improves the Memory of Swiss Mice, Suggesting Potential Molecular Interventions Through Animal Behavior Assessments and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tangeretin confers neuroprotection, cognitive and memory enhancement in global cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tangeretin offers neuroprotection against colchicine-induced memory impairment in Wistar rats by modulating the antioxidant milieu, inflammatory mediators and oxidative stress in the brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Biological Activity of 5,7,3',4'-Tetramethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility characteristics of 5,7,3',4'-Tetramethoxyflavone (TMF), a naturally occurring polymethoxyflavone (PMF). Found in plants such as Murraya paniculata and Kaempferia parviflora, TMF is recognized for its diverse biological activities, including anti-inflammatory, chondroprotective, and anti-cancer effects.[1][2] Understanding its solubility is critical for experimental design, formulation development, and ensuring accurate in vitro and in vivo studies. This guide consolidates available solubility data, presents a generalized experimental protocol for its determination, and illustrates key biological signaling pathways it modulates.

Solubility Profile of this compound

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and therapeutic efficacy. As a methylated flavonoid, TMF is generally characterized by low aqueous solubility but better solubility in organic solvents.[3][4] The available quantitative and qualitative data are summarized below.

Table 1: Solubility Data for this compound

| Solvent | Type | Concentration / Observation | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Quantitative | 8.33 mg/mL (approximately 24.33 mM) | GlpBio[5] |

| Dimethyl Sulfoxide (DMSO) | Quantitative | 8 mg/mL | AbMole[6] |

| Methanol | Qualitative | Soluble | Cayman Chemical[1], INDOFINE[7] |

| Acetone | Qualitative | Soluble | INDOFINE[7] |

| Other Less Polar Solvents | General Note | Less polar flavonoids are often soluble in chloroform, dichloromethane, and ethyl acetate.[4][8] | Multiple Sources |

Note: For practical laboratory use, stock solutions are typically prepared in DMSO. It is recommended to prepare aliquots of stock solutions and store them at -20°C for up to one month or -80°C for up to six months to avoid degradation from repeated freeze-thaw cycles.[5][6] To enhance solubility, gentle warming to 37°C or sonication can be employed.[5]

Experimental Protocol for Solubility Determination

While specific protocols for TMF are not extensively published, a generalized and robust methodology for determining flavonoid solubility involves the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis. This approach allows for the precise quantification of the dissolved compound in a given solvent at equilibrium.

2.1 Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, meaning the solution is saturated. The undissolved solid is then removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is quantified using a validated analytical method, typically HPLC.

2.2 Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected solvents (e.g., DMSO, ethanol, methanol, acetone, water)

-

Analytical balance

-